molecular formula C20H15BrN2O6 B3916045 Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate

Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate

Cat. No.: B3916045
M. Wt: 459.2 g/mol
InChI Key: AZYLSGVTUHIRGN-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate is a complex organic compound that features a benzoate ester linked to a conjugated system containing furan and bromofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the bromofuran moiety: This can be achieved by brominating furan-2-carbaldehyde using bromine in the presence of a solvent like dichloromethane.

    Amidation reaction: The bromofuran-2-carbaldehyde is then reacted with an amine to form the corresponding amide.

    Coupling with benzoate: The final step involves coupling the amide with methyl 4-aminobenzoate under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling up the reaction: Using larger reactors and optimizing the temperature, pressure, and reaction time.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for synthesizing potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s conjugated system makes it a candidate for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate depends on its application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Electronic Properties: In materials science, its conjugated system allows for efficient charge transport, making it suitable for electronic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2E)-2-[(5-chlorofuran-2-YL)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate
  • Methyl 4-[(2E)-2-[(5-iodofuran-2-YL)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate

Uniqueness

  • Bromine Substitution : The presence of a bromine atom in the furan ring can significantly alter the compound’s reactivity and biological activity compared to its chloro or iodo analogs.
  • Electronic Properties : The bromine atom can influence the electronic properties of the compound, making it more suitable for specific applications in materials science.

Properties

IUPAC Name

methyl 4-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O6/c1-27-20(26)12-4-6-13(7-5-12)22-18(24)15(11-14-3-2-10-28-14)23-19(25)16-8-9-17(21)29-16/h2-11H,1H3,(H,22,24)(H,23,25)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYLSGVTUHIRGN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate
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Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate
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Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate
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Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate
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Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate
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Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate

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